JNJ-632

Overview

Description

JNJ-632 is a modulator of hepatitis B virus capsid assembly. It is known for its potent antiviral activity against hepatitis B virus, making it a promising candidate for therapeutic applications . The compound has shown significant efficacy in reducing hepatitis B virus DNA viral load in various in vivo and in vitro studies .

Mechanism of Action

Target of Action

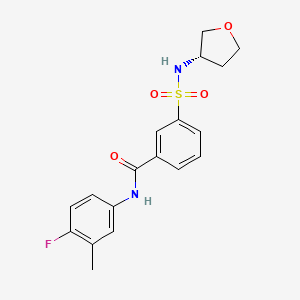

JNJ-632, also known as (S)-N-(4-fluoro-3-methylphenyl)-3-(N-(tetrahydrofuran-3-yl)sulfamoyl)benzamide, is a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM) . The primary target of this compound is the HBV capsid, a critical component in the propagation of the virus .

Mode of Action

this compound accelerates the kinetics of capsid assembly and prevents encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, thereby blocking viral replication . It induces the formation of morphologically intact viral capsids .

Biochemical Pathways

The compound’s action affects the HBV life cycle at multiple stages. It prevents the formation of covalently closed circular DNA (cccDNA), a critical intermediate in the HBV replication cycle . This leads to a reduction of intracellular HBV RNA levels and reduced antigen levels .

Pharmacokinetics

Administration of this compound in HBV genotype D infected chimeric mice resulted in a significant reduction of the HBV DNA viral load .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of morphologically intact viral capsids devoid of genomic material . This results in a potent inhibition of HBV replication across genotypes A to D .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, storage conditions can affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JNJ-632 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving sulfonylation and amide bond formation .

Industrial Production Methods: Industrial production of this compound follows standard protocols for the synthesis of pharmaceutical compounds. This includes large-scale chemical synthesis, purification, and quality control to ensure the compound meets the required purity and potency standards .

Chemical Reactions Analysis

Types of Reactions: JNJ-632 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

JNJ-632 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study capsid assembly modulation and its effects on viral replication

Biology: Employed in studies to understand the biological mechanisms of hepatitis B virus infection and replication

Medicine: Investigated for its potential therapeutic applications in treating hepatitis B virus infections

Industry: Utilized in the development of antiviral drugs and therapies targeting hepatitis B virus

Comparison with Similar Compounds

JNJ-56136379: Another hepatitis B virus capsid assembly modulator with similar antiviral properties.

ALG-001075: A capsid assembly modulator with potent antiviral activity against hepatitis B virus.

GLS4: A class I capsid assembly modulator with antiviral properties.

Comparison: JNJ-632 is unique in its dual mechanism of action, which allows it to inhibit both early and late steps of the hepatitis B virus life cycle . This sets it apart from other similar compounds, which may only target specific stages of the viral replication process . Additionally, this compound has shown higher efficacy in reducing viral DNA levels compared to some other capsid assembly modulators .

Biological Activity

JNJ-632 is a potent capsid assembly modulator (CAM) developed primarily for the treatment of hepatitis B virus (HBV) infections. It belongs to the class of sulfamoylbenzamide compounds and has shown significant antiviral activity against various HBV genotypes. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative analysis with other antiviral agents.

This compound operates through a dual mechanism of action:

- Capsid Assembly Modulation : It accelerates the formation of morphologically intact HBV capsids, thereby preventing the encapsidation of pregenomic RNA (pgRNA) and the formation of relaxed circular DNA (rcDNA). This is classified as a Class I mechanism of action.

- Inhibition of cccDNA Formation : this compound also inhibits the formation of covalently closed circular DNA (cccDNA) during early infection stages, distinguishing it from nucleos(t)ide analogs (NAs), which primarily inhibit viral replication post-infection.

Comparative Efficacy

The efficacy of this compound has been evaluated in various studies, with notable findings summarized in Table 1 below.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.12 | >50 | >416 |

| JNJ-6379 | 0.054 | >25 | >463 |

| AT130 | 1.54 | >25 | >16 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: selectivity index

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces HBV replication in various cell lines, including HepG2.2.15 and primary human hepatocytes (PHHs). The compound exhibited an EC50 value ranging from 0.10 to 0.43 µM across different HBV genotypes, showcasing its broad-spectrum antiviral activity.

Case Study: Efficacy Against Different Genotypes

A study assessed the antiviral efficacy of this compound against HBV genotypes A to D using PHHs derived from chimeric mice. The results indicated consistent anti-HBV activities across all tested genotypes, with EC50 values as follows:

- Genotype A: 101 nM

- Genotype B: 240 nM

- Genotype C: 119 nM

- Genotype D: 200 nM

These findings underscore the compound's potential as a universal treatment option for HBV infections.

Clinical Trials and Research Findings

This compound has undergone extensive clinical evaluation, demonstrating favorable safety profiles and antiviral effects in patients with chronic HBV infections. Notably, it has shown:

- Minimal cytotoxicity even at high concentrations.

- A significant reduction in viral load in patients treated with this compound compared to baseline measurements.

Recent Advances

Recent research has focused on optimizing the chemical structure of this compound to enhance its antiviral properties further. Studies have explored various derivatives and their effects on capsid assembly dynamics and overall antiviral efficacy.

Properties

IUPAC Name |

N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZGLOVJKCSHTH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@H]3CCOC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does JNJ-632 interact with its target to achieve its antiviral effect against Hepatitis B Virus (HBV)?

A1: this compound targets the HBV core protein, a key component responsible for assembling the viral capsid. Instead of directly blocking capsid formation, this compound acts as a capsid assembly modulator (CAM). It accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but non-functional capsids. [, ] This aberrant assembly process disrupts the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, an essential step for viral replication. [] This dual mechanism of action, targeting both early and late stages of the viral life cycle, sets it apart from traditional nucleoside analogues. []

Q2: What evidence supports the antiviral efficacy of this compound in preclinical models?

A2: Research demonstrates this compound's potent antiviral activity against HBV in vitro and in vivo. In cell culture experiments using primary human hepatocytes, this compound effectively prevented the formation of covalently closed circular DNA (cccDNA), a crucial viral replication intermediate. [] This resulted in a significant dose-dependent reduction in intracellular HBV RNA, HBeAg, and HBsAg levels. [] Furthermore, in vivo studies using HBV genotype D infected chimeric mice showed that this compound administration led to a substantial 2.77 log reduction in HBV DNA viral load. [] These findings highlight the potential of this compound as a promising therapeutic agent for chronic HBV infection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.